trans-Cyclooctene-PEG(3)-maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

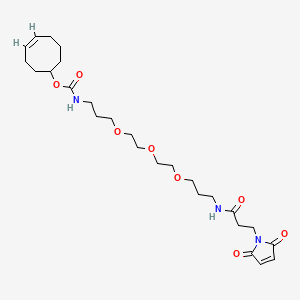

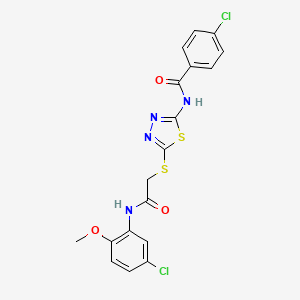

Trans-Cyclooctene-PEG(3)-maleimide, also known as TCO-PEG(3)-mal, is a thiol-reactive labeling reagent with a PEG (3) spacer . The PEG spacer enhances the solubility of both the reagent and the labeled compound . The attachment to reduced cysteines typically works best at pH 6.5 .

Synthesis Analysis

The synthesis of trans-Cyclooctene-PEG(3)-maleimide involves the use of trans-cyclooctene-PEG 3-maleimide (TCO-PEG3-MAL) and methyltetrazine-PEG 4-maleimide (MTZ-PEG4-MAL) reagents . The conjugations were attained by using much less molar excess amounts of the compounds to be attached as compared with the conventional chemical modification reactions .

Molecular Structure Analysis

The molecular structure of trans-Cyclooctene-PEG(3)-maleimide is represented by the formula C26H41N3O8 . It is also known by the chemical name (E)-cyclooct-4-enyl 17- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-15-oxo-4,7,10-trioxa-14-azaheptadecylcarbamate .

Chemical Reactions Analysis

The chemical reactions involving trans-Cyclooctene-PEG(3)-maleimide are based on the inverse-electron-demand Diels–Alder (iEDDA) reaction . This reaction is between a radiolabeled tetrazine and a trans-cyclooctene-bearing antibody . The reaction kinetics of the tetrazine ligation using the synthesized polymers and the accessibility of the Tz groups on the polymeric nanoparticles were evaluated using UV–Vis and fluorescence correlation spectroscopy (FCS), and second-order rate constants were determined by stopped-flow spectrophotometry ensuring quantitative conversions in seconds at sub-millimolar concentrations .

Applications De Recherche Scientifique

Cancer Theranostics

“trans-Cyclooctene-PEG(3)-maleimide” is used in cancer theranostics, specifically in the development of clickable radiocomplexes with trivalent radiometals . These radiocomplexes improve the diagnostic and therapeutic properties of radioactive probes. The pre-targeting strategies based on the inverse-electron-demand Diels-Alder (iEDDA) reaction between strained trans-cyclooctenes (TCO) and electron-deficient tetrazines (Tz) have emerged as valid alternatives to classic targeted strategies .

Prostate Cancer Therapy

This compound has been used in the development of antibody-theranostic conjugates (ATCs) for PSMA-positive prostate cancer therapy . The ATC developed utilized an anti-PSMA 5D3 mAb, Aurora A kinase inhibitor, MLN8237, and a TCO-Tz click chemistry-based conjugation linker (CC linker) in ADC development . The resulting ATC was labeled with suitable fluorophores for in vitro and in vivo imaging .

In Vivo Imaging

The ATCs developed using “trans-Cyclooctene-PEG(3)-maleimide” can be labeled with visible light or NIR fluorophores to integrate theranostic properties and to evaluate ATCs by in vitro and in vivo optical imaging .

Drug Delivery

The ATCs developed using “trans-Cyclooctene-PEG(3)-maleimide” can be used for image-guided drug delivery . This is particularly useful in the management of aggressive cancers that can progress rapidly .

Nanotheranostic Applications

“trans-Cyclooctene-PEG(3)-maleimide” has been used in the development of pretargeted PET imaging of trans-cyclooctene-modified mesoporous silicon nanoparticles . This has great potential in nanotheranostic applications .

Biomolecule Optimization

Further investigations are needed to optimize the pre-targeting approach based on this type of biomolecules and evaluate its eventual advantages . This indicates that “trans-Cyclooctene-PEG(3)-maleimide” could be used in the optimization of biomolecules .

Mécanisme D'action

The mechanism of action of trans-Cyclooctene-PEG(3)-maleimide is based on the rapid and bio-orthogonal inverse electron demand Diels–Alder reaction between tetrazine (Tz) and trans-cyclooctene (TCO) . This in vivo pretargeting strategy is used in positron emission tomography (PET) imaging and radioimmunotherapy (RIT) .

Orientations Futures

The future directions of research involving trans-Cyclooctene-PEG(3)-maleimide include determining whether these Tz-functionalised polymers and nanoparticles maintain their reactivity in vivo and may be employed as clearing or masking agents in pretargeted nuclear imaging strategies for diagnosis and therapy .

Propriétés

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZRPWAVCDJCTC-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cyclooctene-PEG(3)-maleimide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)

![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)

![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)